molecular formula C15H11F2NO3 B5856621 methyl 4-[(2,6-difluorobenzoyl)amino]benzoate

methyl 4-[(2,6-difluorobenzoyl)amino]benzoate

Cat. No. B5856621
M. Wt: 291.25 g/mol
InChI Key: BGTJOVYPHFUJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate is a compound studied for its chemical structure and reactions. While specific studies directly on this compound are scarce, research on structurally similar compounds provides insight into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and cyclization, to form complex structures. For instance, compounds like methyl 4-isonicotinamidobenzoate are synthesized through reactions involving methyl 4-aminobenzoate and different chloride hydrochlorides, indicating a potential pathway for synthesizing similar compounds such as methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Zhang & Zhao, 2010).

Molecular Structure Analysis

Structural analysis of similar compounds reveals complex hydrogen bonding and molecular geometries. For instance, the crystal structure analysis of related compounds shows specific hydrogen bonding patterns and molecular alignments that could resemble those of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Atria et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds include reactions such as palladium-catalyzed cyclization and characteristics like regiocontrol by fluorine atoms, which may be applicable to the synthesis and behavior of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate (Thornton & Jarman, 1990).

Physical Properties Analysis

The physical properties of structurally related compounds, such as solubility, melting points, and crystal structures, provide insights into the potential physical characteristics of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate. These can include factors like hydrolysis rates and crystal packing patterns (Alemán et al., 1999).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and degradation patterns of related compounds can inform the expected chemical behavior of methyl 4-[(2,6-difluorobenzoyl)amino]benzoate. Studies show how substituent effects and chemical environments influence the reactions and stability of similar molecules (Ghauri et al., 1992).

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its pharmacological effect. The mechanism of action for “methyl 4-[(2,6-difluorobenzoyl)amino]benzoate” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. The specific safety and hazards information for “methyl 4-[(2,6-difluorobenzoyl)amino]benzoate” is not provided in the available resources .

properties

IUPAC Name

methyl 4-[(2,6-difluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO3/c1-21-15(20)9-5-7-10(8-6-9)18-14(19)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTJOVYPHFUJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.